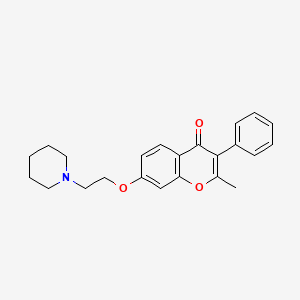

2-methyl-3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one

Description

Properties

IUPAC Name |

2-methyl-3-phenyl-7-(2-piperidin-1-ylethoxy)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO3/c1-17-22(18-8-4-2-5-9-18)23(25)20-11-10-19(16-21(20)27-17)26-15-14-24-12-6-3-7-13-24/h2,4-5,8-11,16H,3,6-7,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLYWDNGEULSBAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCCCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions, followed by cyclization.

Substitution Reactions: The phenyl and methyl groups can be introduced through Friedel-Crafts acylation or alkylation reactions.

Introduction of the Piperidinyl Ethoxy Side Chain: The piperidinyl ethoxy side chain can be attached via nucleophilic substitution reactions, where the hydroxyl group of the chromenone is replaced by the piperidinyl ethoxy group using reagents like piperidine and ethyl bromide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the chromenone core or side chains are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles or electrophiles in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives.

Scientific Research Applications

2-methyl-3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one has been studied for various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-methyl-3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

Affecting Signal Transduction Pathways: Influencing cellular signaling pathways that regulate various physiological functions.

Comparison with Similar Compounds

2-methyl-3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one can be compared with other chromenone derivatives, such as:

4H-chromen-4-one: The parent compound, which lacks the phenyl, methyl, and piperidinyl ethoxy substitutions.

3-phenyl-4H-chromen-4-one: A derivative with only the phenyl substitution.

7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one: A derivative with only the piperidinyl ethoxy substitution.

The uniqueness of this compound lies in its specific combination of substitutions, which may confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

2-Methyl-3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one, a synthetic organic compound, belongs to the class of chromenone derivatives. This compound is characterized by a chromenone core structure with various substituents that contribute to its potential therapeutic activities. Research indicates that compounds within this class exhibit diverse biological activities, including neuroprotective effects, anti-inflammatory properties, and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 363.457 g/mol. The structural representation includes a phenyl group at the 3-position and a piperidinyl ethoxy side chain at the 7-position of the chromenone scaffold.

| Property | Value |

|---|---|

| Molecular Formula | C23H25NO3 |

| Molecular Weight | 363.457 g/mol |

| Purity | Typically ≥95% |

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Acetylcholinesterase Inhibition : The compound has shown significant inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial for the breakdown of acetylcholine in the synaptic cleft. This inhibition leads to increased levels of acetylcholine, enhancing cholinergic transmission and potentially improving cognitive functions impaired in neurodegenerative diseases such as Alzheimer's disease .

- Modulation of Neurotransmitter Receptors : By interacting with neurotransmitter receptors, the compound may influence various signaling pathways that are vital for neuronal communication and function.

- Influence on Signal Transduction Pathways : The compound might affect cellular signaling pathways involved in neuroprotection and inflammation, contributing to its therapeutic potential against neurodegenerative disorders.

Biological Activity and Case Studies

Recent studies have highlighted the biological activities associated with this compound:

- Neuroprotective Effects : In vitro studies demonstrated that this compound significantly protects neuronal cells from oxidative stress-induced damage, suggesting its potential utility in treating neurodegenerative conditions .

- AChE Inhibition Studies : The compound exhibited an IC50 value of approximately 0.27 μM against AChE, indicating potent inhibitory activity comparable to known AChE inhibitors . This suggests its potential application in Alzheimer's disease therapy.

Comparative Biological Activity Table

| Compound | AChE Inhibition IC50 (μM) | Neuroprotective Activity |

|---|---|---|

| This compound | 0.27 | Significant |

| Standard AChE Inhibitor (Donepezil) | 0.09 | Moderate |

| Other Coumarin Derivatives | Varies | Varies |

Q & A

Basic: What are the optimal synthetic routes for preparing 2-methyl-3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution of a hydroxyl group at the 7-position of the chromenone core. A validated protocol involves reacting 2-amino-3-cyano-7-hydroxy-4-phenyl-4H-chromene with 1-(2-chloroethyl)piperidine·HCl in dry acetone under reflux (60–70°C for 8 h), using anhydrous K₂CO₃ as a base to deprotonate the hydroxyl group and facilitate etherification. TLC monitoring (methanol:DCM = 4:6) ensures reaction completion . Optimization variables include:

- Solvent selection : Polar aprotic solvents (e.g., acetone, DMF) improve nucleophilicity.

- Base strength : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) in deprotonating phenolic -OH.

- Reagent stoichiometry : A 1.5:1 molar ratio of 1-(2-chloroethyl)piperidine·HCl to chromenone minimizes side reactions.

Basic: How can single-crystal X-ray diffraction (SC-XRD) validate the structure of this compound?

Methodological Answer:

SC-XRD analysis requires high-quality crystals grown via slow evaporation (e.g., from ethanol/water). Data collection using a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K ensures resolution. SHELXL (for refinement) and SHELXS (for structure solution) are standard software for small-molecule crystallography. Key parameters:

- Data completeness : >95% for accurate electron density maps.

- R-factor : Aim for <0.05; higher values suggest disorder or twinning.

- Hydrogen bonding : Analyze intermolecular interactions (e.g., C–H···O) to confirm substituent orientation .

Advanced: What in vitro assays are suitable for evaluating its neuroprotective potential, and how do structural modifications affect activity?

Methodological Answer:

Coumarin-piperidine conjugates exhibit dual inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B). Protocols include:

- AChE inhibition : Ellman’s assay with electric eel AChE; measure IC₅₀ via spectrophotometric detection of thiocholine (λ = 412 nm).

- MAO-B inhibition : Fluorometric assay using kynuramine as a substrate; quantify 4-hydroxyquinoline fluorescence (λₑₓ/λₑₘ = 310/400 nm).

Structure-Activity Insights : - Piperidine substitution : N-methylation (e.g., BPR13 in ) enhances AChE inhibition (57.43% at 100 μM) by improving lipophilicity and blood-brain barrier penetration.

- Ethoxy linker : Extending the chain (e.g., from ethoxy to propoxy) reduces MAO-B affinity due to steric hindrance .

Advanced: How can computational modeling guide the design of derivatives with enhanced anticancer activity?

Methodological Answer:

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes to targets like topoisomerase II or tubulin. Steps include:

Target selection : Prioritize proteins overexpressed in cancer (e.g., MCF-7 cells).

Docking : Use the coumarin core as an anchor; the piperidinyl ethoxy group occupies hydrophobic pockets.

ADMET prediction : SwissADME predicts logP <5 and TPSA <140 Ų for optimal bioavailability.

Experimental validation : Derivatives with 2-thiomorpholinothiazole moieties (e.g., compound 3k in ) show IC₅₀ = 7.5–16.9 µg/ml against breast cancer cells via apoptosis induction .

Basic: What analytical techniques are critical for assessing purity and stability?

Methodological Answer:

- HPLC : Use a C18 column (methanol:water = 70:30, 1 mL/min) to quantify impurities (<0.5% area).

- NMR : ¹H NMR (DMSO-d₆) should show the piperidine ethoxy protons as a triplet (δ 4.20–4.30 ppm) and the chromenone carbonyl at δ 160–165 ppm.

- Accelerated stability studies : Store at 40°C/75% RH for 6 months; monitor degradation via LC-MS for oxidation products (e.g., quinone derivatives) .

Advanced: How should researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

Discrepancies (e.g., varying IC₅₀ values for MAO-B inhibition) arise from assay conditions. Mitigation strategies:

Standardize protocols : Use identical enzyme sources (e.g., recombinant human MAO-B vs. rat liver extracts).

Control compounds : Include clorgyline (MAO-A) and selegiline (MAO-B) to validate selectivity.

Dose-response curves : Perform 8-point assays (0.1–100 μM) to calculate accurate Hill coefficients.

Statistical rigor : Use ANOVA with post-hoc Tukey tests (p <0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.